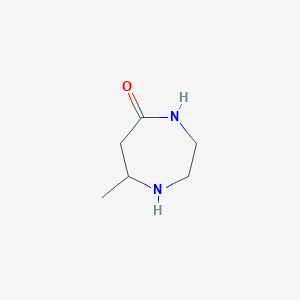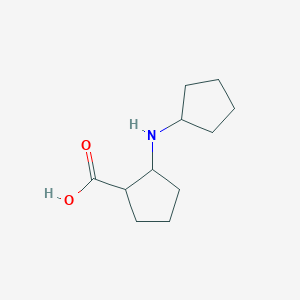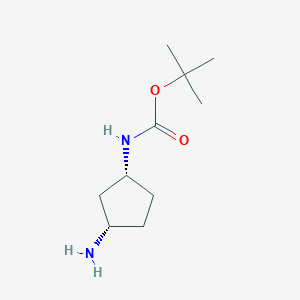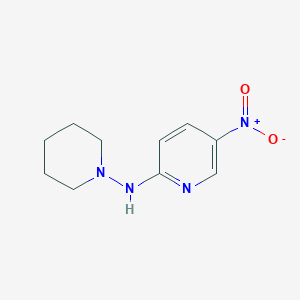
N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide
Descripción general
Descripción
N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide, also known as AMPB, is a small organic molecule with a variety of applications in scientific research. It is a versatile molecule that can be used for a variety of purposes, including synthesis, drug development, and laboratory experiments. AMPB has been studied extensively in the past few decades, and its potential uses are still being explored.
Aplicaciones Científicas De Investigación
N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide has been studied extensively for its potential applications in scientific research. It has been used in a variety of studies, including drug development, synthesis of other organic compounds, and laboratory experiments. This compound has been used as a model compound to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various drugs. It has also been used in the synthesis of other organic compounds, such as peptides, proteins, and nucleic acids.
Mecanismo De Acción
The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide is not yet fully understood. However, it is believed to interact with various proteins and enzymes in the body, leading to a variety of biochemical and physiological effects. It is believed to interact with a variety of G-protein coupled receptors, which are involved in the regulation of various cellular processes. Additionally, this compound is believed to interact with various ion channels, leading to changes in ion concentrations in the cell.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. It has been shown to have a variety of effects on the body, including the regulation of various hormones, neurotransmitters, and enzymes. It has also been shown to have an effect on the immune system, as well as on the cardiovascular system. Additionally, this compound has been shown to have an effect on the central nervous system, leading to changes in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, this compound has a variety of biochemical and physiological effects, making it useful for studying the mechanism of action of various drugs. However, this compound is also limited by its low solubility in water and its relatively short half-life, which limits its use in long-term experiments.
Direcciones Futuras
The potential applications of N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide are still being explored. One potential future direction for this compound is its use in drug development. This compound has been used as a model compound to study the mechanism of action of various drugs, and its potential applications in drug development are still being explored. Additionally, this compound could also be used in the synthesis of other organic compounds, such as peptides, proteins, and nucleic acids. Finally, this compound could also be used in laboratory experiments to study the biochemical and physiological effects of various drugs.
Propiedades
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-16(22-17-11-6-5-8-12(17)2)18(21)20-15-10-7-9-14(19)13(15)3/h5-11,16H,4,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBTYRRKJFOSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1C)N)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















